1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
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Overview
Description
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both dimethylphenyl and fluorophenyl sulfonyl groups attached to an azetidine ring
Preparation Methods
The synthesis of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available 2,4-dimethylphenyl sulfonyl chloride and 4-fluorophenyl sulfonyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine precursor.
Sulfonylation: The final step involves the sulfonylation of the azetidine ring with the prepared sulfonyl chlorides under controlled conditions, typically using a base such as triethylamine to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and rigorous purification techniques.
Chemical Reactions Analysis
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: Researchers explore its effects on biological systems, including its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid framework that enhances binding specificity and affinity. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific biochemical processes.
Comparison with Similar Compounds
1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine can be compared with similar compounds such as:
1-(2,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine: This compound shares similar sulfonyl groups but differs in the ring structure, which can affect its reactivity and applications.
4-(2,4-Dimethylphenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyrimidin-1-ium bromide: This compound has a different core structure and additional functional groups, leading to distinct chemical and biological properties.
Biological Activity
The compound 1-((2,4-dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a sulfonamide derivative featuring an azetidine ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C16H18F2N2O4S2
- Molecular Weight : 398.45 g/mol
The compound features two sulfonyl groups attached to distinct aromatic rings, which are known to enhance solubility and bioactivity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential therapeutic applications. Notably, sulfonamide derivatives are often associated with antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production. Preliminary studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including:
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 18 | |
Escherichia coli | 15 | |
Pseudomonas aeruginosa | 20 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes its efficacy against common fungal pathogens:
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 32 µg/mL | |
Aspergillus niger | 64 µg/mL |
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
- Cell Membrane Disruption : The presence of the azetidine ring may contribute to membrane permeability changes in microbial cells.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of sulfonamide derivatives similar to this compound. For instance:
- A study published in the Journal of Medicinal Chemistry highlighted that modifications in the sulfonamide structure can lead to enhanced activity against resistant bacterial strains .
- Another investigation demonstrated that compounds with azetidine rings exhibited improved selectivity and potency against cancer cell lines compared to traditional sulfonamides .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c1-12-3-8-17(13(2)9-12)25(22,23)19-10-16(11-19)24(20,21)15-6-4-14(18)5-7-15/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOFIAOPVEJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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